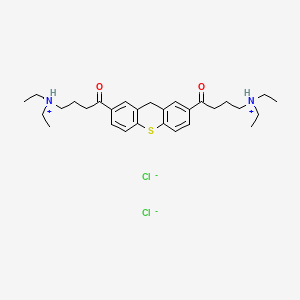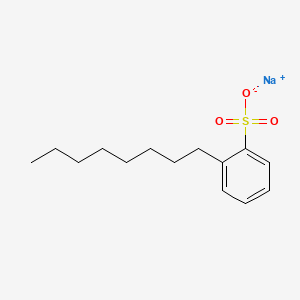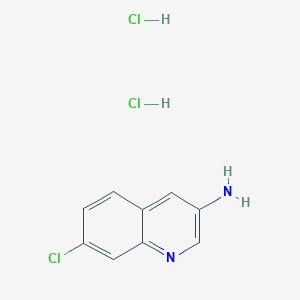
3-Amino-7-chloroquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-chloroquinoline dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloroquinoline dihydrochloride can be achieved through several methods. One common approach involves the use of 4-chloro-1-methyl-2-nitrobenzene as a starting material. The process includes the following steps :
Formylation Reaction: 4-chloro-1-methyl-2-nitrobenzene reacts with N,N-dimethylformamide dimethyl acetal to produce 4-chloro-2-nitrobenzaldehyde.
Cyclization Reaction: The 4-chloro-2-nitrobenzaldehyde undergoes cyclization with 3,3-diethoxypropionic acid ethyl ester to form 7-chloro-3-quinolinecarboxylic acid ethyl ester.
Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 7-chloro-3-quinolinecarboxylic acid.
Curtius Rearrangement: The acid undergoes Curtius rearrangement with azidodiphenylphosphate to produce 3-tert-butyloxycarbonyl amino-7-chloroquinoline.
Deprotection: Finally, the tert-butyloxycarbonyl group is removed to obtain 3-Amino-7-chloroquinoline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is designed to be cost-effective, with high yields and easy scalability .
化学反応の分析
Types of Reactions
3-Amino-7-chloroquinoline dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amino group allows for condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Schiff Bases: Formed through condensation reactions with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
3-Amino-7-chloroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
作用機序
The mechanism of action of 3-Amino-7-chloroquinoline dihydrochloride involves its interaction with biological targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound may also interact with DNA and enzymes, disrupting cellular processes .
類似化合物との比較
Similar Compounds
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-7-chloroquinoline
- 4-Amino-8-chloroquinoline
Uniqueness
3-Amino-7-chloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different levels of efficacy and selectivity in various applications .
特性
分子式 |
C9H9Cl3N2 |
|---|---|
分子量 |
251.5 g/mol |
IUPAC名 |
7-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H |
InChIキー |
RUPLHGWAGAMBJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


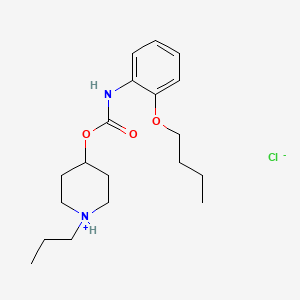
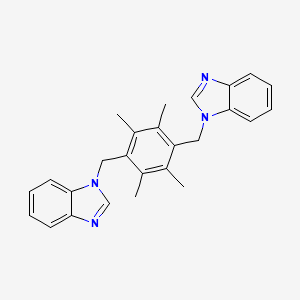
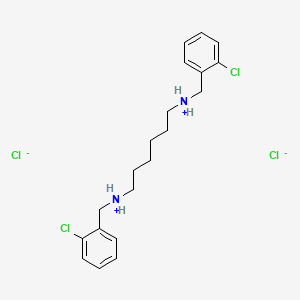
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
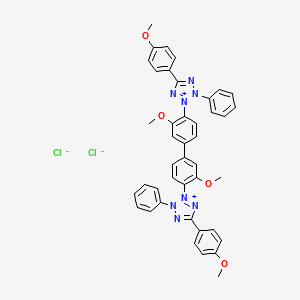
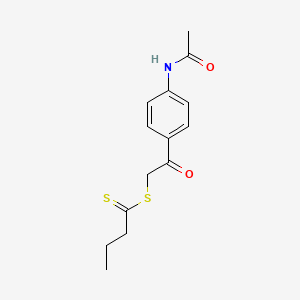
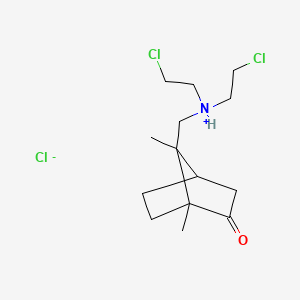
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
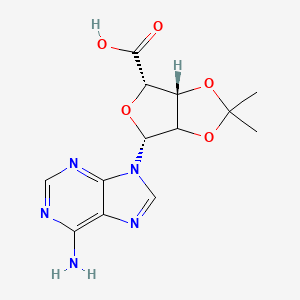
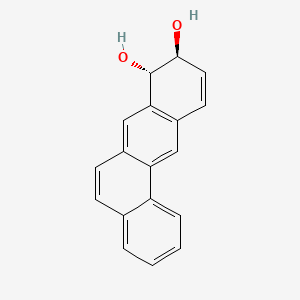
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
